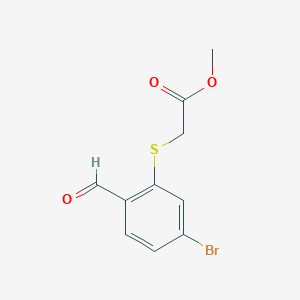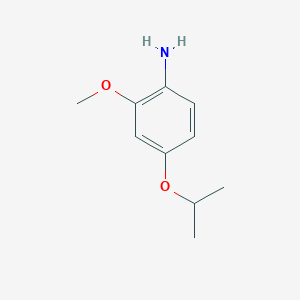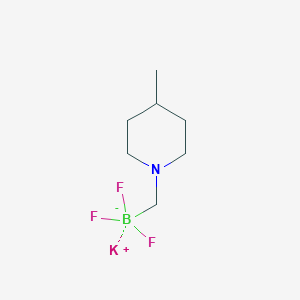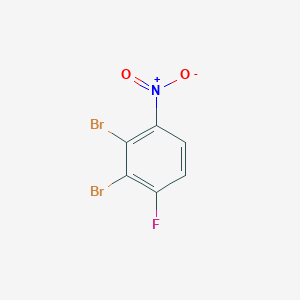
1,2-Dibromo-3-fluoro-6-nitrobenzene
Descripción general
Descripción
1,2-Dibromo-3-fluoro-6-nitrobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2FNO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is widely used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
The synthesis of 1,2-Dibromo-3-fluoro-6-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common method involves the bromination of fluorobenzene followed by nitration. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoroacetic acid and trifluoroacetic anhydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-Dibromo-3-fluoro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro and fluorine groups can be replaced by other nucleophiles in the presence of bases like potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in acidic conditions.
Oxidation Reactions: While specific oxidation reactions for this compound are less common, the bromine and fluorine substituents can influence the reactivity of the benzene ring towards oxidizing agents.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3-fluoro-6-nitrobenzene is valuable in scientific research due to its unique properties:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3-fluoro-6-nitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The nitro group, in particular, is a strong electron-withdrawing group that can stabilize the transition state during substitution reactions .
Comparación Con Compuestos Similares
1,2-Dibromo-3-fluoro-6-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1,3-Dibromo-5-fluoro-2-nitrobenzene: Similar in structure but with different positions of substituents, affecting its reactivity and applications.
1,4-Dibromo-2-fluoro-5-nitrobenzene: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and makes it suitable for particular applications in research and industry.
Propiedades
IUPAC Name |
2,3-dibromo-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIYTAUTPJWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


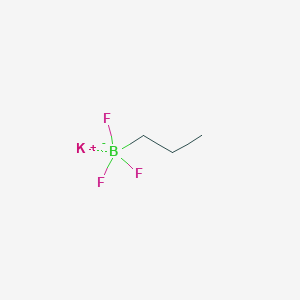

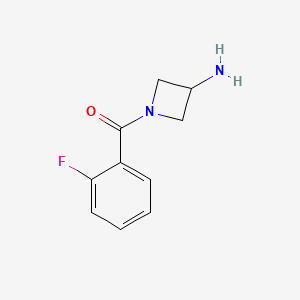
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)
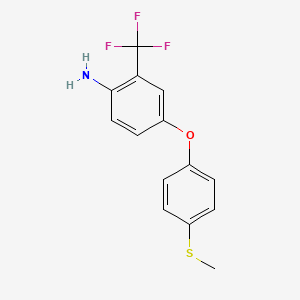
![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)
![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)

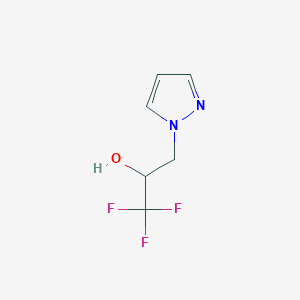
![1-[3-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1401176.png)
